molecular formula C35H32N6O12S2 B11116414 (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)

(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)

Cat. No.: B11116414
M. Wt: 792.8 g/mol
InChI Key: MFSVOOZYWMFEJI-UHQZYLKYSA-N
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Description

The compound 4-{[(E)-2-(2-CYCLOBUTYL-3-{2-[(E)-1-(4-{[(4-METHYL-3-NITROPHENYL)SULFONYL]OXY}PHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-3-NITRO-1-BENZENESULFONATE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including sulfonate, hydrazone, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage. The reaction typically occurs under acidic or basic conditions.

    Cyclobutyl group introduction: The cyclobutyl group can be introduced through a cycloaddition reaction or by using a cyclobutyl-containing reagent.

    Sulfonate ester formation: The sulfonate ester is formed by reacting a phenol derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with a suitable solvent like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The sulfonate ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Amines: From the reduction of nitro groups.

    Hydrazines: From the reduction of hydrazone linkages.

    Substituted derivatives: From nucleophilic substitution of the sulfonate ester.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound could be used as a probe to study enzyme interactions, particularly those involving hydrazone and sulfonate groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific targets, such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the hydrazone linkage can form reversible covalent bonds with certain enzymes, inhibiting their activity. The sulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-2-(2-CYCLOBUTYL-3-{2-[(E)-1-(4-{[(4-METHYL-3-NITROPHENYL)SULFONYL]OXY}PHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-3-NITRO-1-BENZENESULFONATE: is similar to other hydrazone and sulfonate-containing compounds.

Uniqueness

  • The combination of cyclobutyl, hydrazone, and sulfonate groups in a single molecule is unique, providing a distinct set of chemical properties and reactivity.
  • Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H32N6O12S2

Molecular Weight

792.8 g/mol

IUPAC Name

[4-[(E)-[[2-cyclobutyl-3-[(2E)-2-[[4-(4-methyl-3-nitrophenyl)sulfonyloxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C35H32N6O12S2/c1-22-6-16-29(18-31(22)40(44)45)54(48,49)52-27-12-8-24(9-13-27)20-36-38-34(42)33(26-4-3-5-26)35(43)39-37-21-25-10-14-28(15-11-25)53-55(50,51)30-17-7-23(2)32(19-30)41(46)47/h6-21,26,33H,3-5H2,1-2H3,(H,38,42)(H,39,43)/b36-20+,37-21+

InChI Key

MFSVOOZYWMFEJI-UHQZYLKYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C5CCC5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3CCC3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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